1,2-Dibromo-1-chloroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

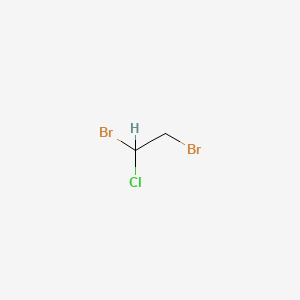

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTKTUMRXCKEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875562 | |

| Record name | 1,2-DIBROMO-1-CHLOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-20-9 | |

| Record name | 1-Chloro-1,2-dibromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMO-1-CHLOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-1-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structure, physical characteristics, reactivity, and safety information. Furthermore, it outlines experimental protocols for its synthesis, purification, and analysis, and includes spectroscopic data for characterization.

Introduction

This compound, with the molecular formula C₂H₃Br₂Cl, is a halogenated hydrocarbon. Its structure, featuring three halogen atoms on a two-carbon backbone, imparts specific reactivity that makes it a subject of interest in organic synthesis.[1] This guide aims to consolidate the available technical information on this compound, presenting it in a clear and accessible format for laboratory and research applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for purification processes.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃Br₂Cl |

| Molecular Weight | 222.30 g/mol |

| CAS Number | 598-20-9[2] |

| Appearance | Colorless gas |

| Density | 920 kg/m ³[3] |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents, low solubility in water. |

Table 2: Computed Properties of this compound

| Property | Value |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

| Exact Mass | 221.82695 Da |

| Monoisotopic Mass | 219.82900 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 5 |

| Complexity | 23.6 |

Note: The data in Table 2 is computationally derived.[2]

Reactivity and Chemical Behavior

This compound's reactivity is primarily dictated by the presence of the three halogen atoms, which are good leaving groups in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The carbon-halogen bonds in this compound are polarized, with the carbon atoms being electrophilic. This makes them susceptible to attack by nucleophiles. The general mechanism for nucleophilic substitution is as follows:

Caption: Generalized pathway for nucleophilic substitution of this compound.

Dehydrohalogenation (Elimination Reaction)

In the presence of a strong base, this compound can undergo dehydrohalogenation to form a vinyl halide. The reaction typically follows an E2 mechanism.

Caption: Elimination reaction of this compound.

Experimental Protocols

Exemplary Synthesis: Halogenation of a Haloethene

Objective: To synthesize this compound by the electrophilic addition of bromine to vinyl chloride.

Materials:

-

Vinyl chloride (gas)

-

Bromine (liquid)

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Reaction vessel equipped with a gas inlet, dropping funnel, and a condenser (cooled with a suitable refrigerant).

-

Stirring apparatus

-

Apparatus for washing and drying the product.

-

Distillation apparatus for purification.

Procedure:

-

In a well-ventilated fume hood, dissolve a known quantity of bromine in an inert solvent in the reaction vessel. Cool the solution to 0-5 °C using an ice bath.

-

Slowly bubble vinyl chloride gas through the bromine solution with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature and to ensure the red-brown color of the bromine is discharged before more gas is added.

-

After the reaction is complete (indicated by the disappearance of the bromine color), allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and then a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride).

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Safety Precautions:

-

Both vinyl chloride and bromine are toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is exothermic and should be cooled appropriately.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from byproducts and unreacted starting materials. Due to its likely high boiling point, distillation under reduced pressure is recommended to prevent decomposition.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be assessed using GC-MS.

Exemplary GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating halogenated hydrocarbons.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 35-300).

The resulting chromatogram will show peaks corresponding to different components of the sample, and the mass spectrum of each peak can be used for identification by comparing it to a spectral library.[4]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source |

| Mass Spectrometry (MS) | The NIST database contains mass spectral data for this compound. | NIST[5] |

| Infrared (IR) Spectroscopy | The NIST database contains infrared spectral data for this compound. | NIST[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data for related compounds are available, suggesting the expected chemical shift regions. For 1,2-dibromoethane (B42909), a singlet is observed at 3.65 ppm in the 1H NMR spectrum. Due to the asymmetry of this compound, a more complex splitting pattern is expected.[6] | - |

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with caution.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its potential applications include:

-

Intermediate in Pharmaceutical Synthesis: It can be used as a building block for the synthesis of more complex molecules with potential biological activity.[1]

-

Precursor for Agrochemicals: Its reactive nature allows for its incorporation into various pesticide and herbicide structures.

-

Reagent in Organic Reactions: It can be used as a source of the 1-chloro-2-bromoethyl group in alkylation reactions.

Conclusion

This technical guide has summarized the key chemical properties, reactivity, and handling information for this compound. While detailed experimental protocols for its synthesis are not widely published, the provided exemplary procedures for synthesis and analysis offer valuable guidance for researchers. The compiled data serves as a foundational resource for scientists and professionals working with this compound in organic synthesis and drug development. Further research into its specific reaction mechanisms and applications is encouraged to fully explore its potential in chemical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C2H3Br2Cl | CID 92818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Analytical Standard - Best Price for Accurate Vinyl Chloride Analysis [nacchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-1-chloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2-dibromo-1-chloroethane, a halogenated hydrocarbon of interest in organic synthesis. This document details the core methodologies, presents quantitative data, and includes experimental protocols to facilitate reproducible research.

Core Synthesis Pathways

The synthesis of this compound is principally achieved through two main routes: the electrophilic addition of bromine to vinyl chloride and the free-radical bromination of 1-chloroethane (B12647930).

Electrophilic Addition of Bromine to Vinyl Chloride

The most direct and widely recognized method for synthesizing this compound is the electrophilic addition of bromine (Br₂) across the double bond of vinyl chloride (CH₂=CHCl). This reaction proceeds readily and is characteristic of the reactivity of alkenes with halogens.

The mechanism involves the polarization of the bromine molecule as it approaches the electron-rich double bond of vinyl chloride. This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion to yield the vicinal dihalide.

Reaction Scheme:

CH₂=CHCl + Br₂ → CH₂(Br)CH(Br)Cl

A detailed experimental protocol for a similar electrophilic bromination of an alkene is provided below, which can be adapted for the synthesis of this compound.

Free-Radical Bromination of 1-Chloroethane

An alternative pathway to this compound is the free-radical substitution reaction of 1-chloroethane (CH₃CH₂Cl) with bromine. This reaction is typically initiated by ultraviolet (UV) light or heat, which facilitates the homolytic cleavage of the bromine molecule into bromine radicals. These highly reactive radicals then abstract a hydrogen atom from 1-chloroethane, leading to a chain reaction that results in the formation of the desired product.

It is important to note that free-radical halogenation can lead to a mixture of products due to the possibility of substitution at different positions and multiple halogenations. The selectivity of the reaction is influenced by the stability of the resulting radical intermediates.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and characterization of this compound. Due to the limited availability of specific yield data for this compound in the searched literature, representative data for analogous reactions are included for reference.

| Parameter | Value | Source |

| Molecular Formula | C₂H₃Br₂Cl | --INVALID-LINK-- |

| Molecular Weight | 222.30 g/mol | --INVALID-LINK-- |

| Boiling Point | 160-165 °C | --INVALID-LINK-- |

| Density | 2.27 g/cm³ (at 22 °C) | --INVALID-LINK-- |

| Representative Yield (Alkene Bromination) | High (often >90%) | General literature on alkene halogenation |

| ¹H NMR Chemical Shifts (Predicted) | δ (ppm): ~3.9 (CH₂Br), ~5.8 (CHClBr) | General knowledge of NMR spectroscopy |

| ¹³C NMR Chemical Shifts (Predicted) | δ (ppm): ~35 (CH₂Br), ~55 (CHClBr) | General knowledge of NMR spectroscopy |

| Mass Spectrum (m/z) | Key fragments include [M-Br]⁺ and [M-Cl]⁺ | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Electrophilic Addition of Bromine to an Alkene (General Procedure)

This protocol describes the general procedure for the bromination of an alkene, which can be adapted for vinyl chloride.

Materials:

-

Alkene (e.g., vinyl chloride)

-

Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the alkene in an inert solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent to the stirred alkene solution via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.

-

Continue the addition until a faint, persistent bromine color is observed, indicating the complete consumption of the alkene.

-

Allow the reaction mixture to stir for an additional 15-30 minutes at 0-5 °C.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by distillation if necessary.

Protocol 2: Free-Radical Bromination of an Alkane (General Procedure)

This protocol outlines the general steps for the free-radical bromination of an alkane, which can be adapted for 1-chloroethane.

Materials:

-

Alkane (e.g., 1-chloroethane)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN) or a UV lamp

-

Inert solvent (e.g., carbon tetrachloride)

-

Reflux condenser

-

Heating mantle or UV lamp setup

-

Apparatus for washing and drying the product as in Protocol 1

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkane and the brominating agent (bromine or NBS) in an inert solvent.

-

If using a chemical initiator like AIBN, add it to the mixture.

-

If using photochemical initiation, position a UV lamp to irradiate the flask.

-

Heat the mixture to reflux (if using thermal initiation) or irradiate with the UV lamp at a suitable temperature.

-

Monitor the reaction progress by observing the disappearance of the bromine color or by analytical techniques such as GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work up the reaction mixture as described in Protocol 1 (washing with sodium thiosulfate, water, and brine, followed by drying and solvent removal).

-

Purify the product by distillation, paying attention to the separation of potential isomeric products.

Visualizations

Synthesis Pathway Diagrams

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental Workflow: Electrophilic Addition

Caption: Step-by-step workflow for the synthesis via electrophilic addition.

Logical Relationship: Reaction Selectivity in Free-Radical Bromination

Caption: Factors influencing product distribution in free-radical bromination.

physical properties of 1,2-Dibromo-1-chloroethane

An In-depth Technical Guide on the Physical Properties of 1,2-Dibromo-1-chloroethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core (CAS No: 598-20-9). The information is compiled from various chemical databases and literature sources to serve as a foundational guide for professionals in research and development.

Compound Identification

This compound is a halogenated hydrocarbon.[1] Its structure consists of a two-carbon ethane (B1197151) backbone substituted with two bromine atoms and one chlorine atom.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for its application in organic synthesis and for understanding its environmental and physiological behavior.

| Property | Value | Units | Source(s) |

| Molecular Weight | 222.31 | g/mol | [6] |

| 222.304 | g/mol | [4] | |

| 222.306 | g/mol | [3] | |

| Density | 2.268 | g/cm³ | [6] |

| 2.23 | g/cm³ | [7] | |

| Boiling Point | 163 | °C | [6] |

| 158.8 | °C (at 760 mmHg) | [7] | |

| Refractive Index | 1.546 | (at 20°C) | [7] |

| Flash Point | 51.5 | °C | [7] |

Qualitative Physical Properties

-

State : At room temperature, this compound is a liquid.

-

Appearance : Like many pure alkyl halides, it is expected to be a colorless liquid.[8][9] However, it is important to note that alkyl bromides can develop color upon exposure to light due to slow decomposition and the formation of diatomic bromine (Br₂).[8][9]

-

Odor : Many volatile halogenated compounds are known to have a sweet odor.[8][10]

-

Solubility : As a haloalkane, this compound is expected to be sparingly soluble in water.[10][11] This is because the energy required to overcome the attraction between the haloalkane molecules and break the hydrogen bonds in water is not sufficiently compensated by the new, weaker attractions formed between the haloalkane and water molecules.[10] It is generally soluble in common organic solvents such as alcohols, ethers, and benzene.[12][13]

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not detailed in the provided search results, the following are standard methodologies for determining the key physical properties of haloalkanes.

1. Boiling Point Determination: The boiling point is determined using distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.[8][10] For accuracy, the pressure (typically atmospheric pressure, 760 mmHg) is recorded alongside the temperature.

2. Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a precise, known volume of the substance is measured at a specific temperature. The density is then calculated by dividing the mass by the volume.

3. Refractive Index Measurement: The refractive index is measured using a refractometer, commonly an Abbé refractometer. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample. This measurement is temperature-dependent and is usually performed at 20°C.

4. Solubility Assessment: Solubility is determined by adding measured amounts of this compound to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated, and the point at which no more solute dissolves (saturation) is observed. This can be done qualitatively (observing miscibility) or quantitatively to determine the concentration at saturation.[10]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for characterizing the .

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C2H3Br2Cl | CID 92818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethane, 1,2-dibromo-1-chloro- [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. Ethane, 1,2-dibromo-1-chloro- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. Page loading... [wap.guidechem.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 10. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 11. testbook.com [testbook.com]

- 12. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 13. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide: 1,2-Dibromo-1-chloroethane (CAS Number: 598-20-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1-chloroethane is a halogenated hydrocarbon with the chemical formula C₂H₃Br₂Cl.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its reactivity and potential biological implications based on available data and studies of structurally related compounds. Due to the limited specific research on this compound, some information, particularly regarding its biological activity, is extrapolated from data on analogous haloalkanes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃Br₂Cl | [1] |

| Molecular Weight | 222.30 g/mol | [1] |

| CAS Number | 598-20-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-chloro-1,2-dibromoethane | [1] |

| Density | 2.268 g/cm³ | [3] |

| Boiling Point | 163 °C | [3] |

| Melting Point | No data available | |

| SMILES | C(C(Cl)Br)Br | [1] |

| InChI Key | DVTKTUMRXCKEEG-UHFFFAOYSA-N | [4] |

Experimental Protocols

Synthesis of this compound (Proposed)

Reaction: CH₂=CHCl + BrCl → BrCH₂CHClBr

Materials:

-

Vinyl chloride (gas)

-

Bromine chloride (generated in situ from bromine and chlorine)

-

An inert solvent (e.g., dichloromethane, CCl₄)

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling bath

-

Purification apparatus (distillation setup)

Procedure:

-

In a cooled reaction vessel (-10 to 0 °C), dissolve a known amount of bromine in the inert solvent.

-

Slowly bubble chlorine gas through the solution to generate bromine chloride in situ. The reaction is monitored by the color change from reddish-brown (bromine) to a lighter orange-yellow (bromine chloride).

-

Once the formation of bromine chloride is complete, slowly bubble vinyl chloride gas through the stirred solution while maintaining the low temperature.

-

The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of the reactants and the formation of the product.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation to obtain pure this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound can be effectively performed using gas chromatography coupled with mass spectrometry (GC-MS), a standard method for the identification and quantification of volatile halogenated organic compounds.

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., DB-1 or equivalent)

-

Mass spectrometer detector (Electron Ionization - EI)

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For environmental samples, a liquid-liquid extraction or purge-and-trap method may be necessary to isolate the analyte.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Scan Range: m/z 40-300

-

-

Data Analysis: The retention time of the analyte peak in the chromatogram is used for identification, and the mass spectrum is compared to a reference library for confirmation. Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Reactivity and Potential Biological Implications

Chemical Reactivity

This compound is expected to exhibit reactivity typical of halogenated alkanes, primarily undergoing nucleophilic substitution and elimination reactions.[2] The presence of three halogen atoms on adjacent carbons makes it susceptible to attack by nucleophiles and elimination of hydrogen halides.

Nucleophilic Substitution: The carbon-halogen bonds can be cleaved by nucleophiles, leading to the substitution of one or more halogen atoms. The C-Br bond is generally more labile than the C-Cl bond and would be expected to react preferentially.

Elimination Reactions: In the presence of a strong base, this compound can undergo dehydrohalogenation to form halogenated alkenes.

Biological Activity and Metabolism (Inferred)

Direct studies on the biological activity and metabolic pathways of this compound are limited. However, based on the well-documented metabolism of the structurally similar and carcinogenic compound 1,2-dibromoethane (B42909), a probable metabolic pathway can be proposed.[7] This compound is likely metabolized in vivo through two main pathways:

-

Cytochrome P450 (CYP450) Oxidation: This pathway is expected to lead to the formation of a reactive haloacetaldehyde intermediate, which can then be detoxified by aldehyde dehydrogenase or conjugate with glutathione (B108866).

-

Glutathione (GSH) Conjugation: Direct conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), can form a glutathione conjugate. This conjugate can then be further metabolized to a mercapturic acid derivative and excreted.

Both pathways can lead to the formation of reactive intermediates capable of binding to cellular macromolecules such as DNA and proteins, which is a key mechanism of toxicity for many halogenated hydrocarbons.[7] It is important to note that this proposed pathway is an extrapolation and requires experimental verification for this compound.

Signaling Pathways and Relevance to Drug Development

There is currently a lack of specific information in the scientific literature regarding the direct effects of this compound on specific cellular signaling pathways relevant to drug development. As a reactive alkylating agent, it has the potential to interact with various cellular nucleophiles, including proteins and nucleic acids.[2] Such interactions could nonspecifically disrupt numerous signaling cascades.

For drug development professionals, the primary relevance of this compound and similar halogenated hydrocarbons lies in understanding their potential for toxicity and carcinogenicity. The metabolic activation to reactive intermediates is a critical area of study. Research into the mechanisms of haloalkane-induced toxicity can inform the design of safer pharmaceuticals and provide insights into the development of antidotes or protective strategies against exposure to such compounds. The study of compounds like this compound can also serve as a tool to probe the activity of detoxifying enzymes such as CYP450s and GSTs, which are of significant interest in drug metabolism studies.

Conclusion

This compound is a halogenated hydrocarbon with limited available research data. This guide has summarized its known chemical and physical properties and provided proposed experimental protocols for its synthesis and analysis based on established methods for similar compounds. While its specific biological activities and effects on cellular signaling pathways are not well-characterized, its structural similarity to known carcinogens like 1,2-dibromoethane suggests a potential for toxicity mediated by metabolic activation. Further research is warranted to fully elucidate the reactivity, metabolic fate, and biological effects of this compound to better understand its potential risks and utility in research settings. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its presumed hazardous nature.

References

- 1. This compound | C2H3Br2Cl | CID 92818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 598-20-9 [smolecule.com]

- 3. This compound [stenutz.eu]

- 4. Ethane, 1,2-dibromo-1-chloro- [webbook.nist.gov]

- 5. 1,2-DIBROMO-1,2-DICHLOROETHANE synthesis - chemicalbook [chemicalbook.com]

- 6. 1,2-Dibromo-1,2-dichloroethane | 683-68-1 | Benchchem [benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Reactivity of Vicinal Dihalides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal dihalides, organic compounds bearing halogen atoms on adjacent carbon atoms, are versatile intermediates in organic synthesis. Their reactivity is characterized by a rich landscape of transformations, including elimination, substitution, and cyclization reactions. This guide provides a comprehensive overview of the core reactions of vicinal dihalides, with a focus on dehalogenation to alkenes, dehydrohalogenation to alkynes, nucleophilic substitution, and intramolecular cyclization. Detailed experimental protocols for key transformations, quantitative data on reaction yields and conditions, and visual representations of reaction pathways and decision-making processes are presented to furnish researchers with a thorough understanding and practical knowledge of vicinal dihalide chemistry.

Introduction

Vicinal dihalides are readily accessible intermediates, most commonly synthesized through the halogenation of alkenes.[1] Their importance in synthetic chemistry stems from the diverse array of functional groups they can be converted into, making them valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules. The adjacent positioning of the two halogen atoms imparts unique reactivity to these molecules, enabling a variety of synthetically useful transformations.[2] This guide will delve into the principal reaction pathways of vicinal dihalides, providing detailed insights into their mechanisms, stereochemistry, and practical applications.

Dehalogenation of Vicinal Dihalides

Dehalogenation of vicinal dihalides is a powerful method for the synthesis of alkenes. This transformation involves the removal of both halogen atoms and the formation of a carbon-carbon double bond. The reaction is typically achieved using reducing agents, with metals and iodide ions being the most common reagents.

Metal-Mediated Dehalogenation

Various metals, including zinc, magnesium, lithium, and sodium in ammonia (B1221849), can effect the dehalogenation of vicinal dihalides.[3] Zinc dust is a widely used reagent for this purpose due to its effectiveness and relatively mild reaction conditions.[4] The reaction is believed to proceed through an organozinc intermediate.[4]

Table 1: Yields of Dehalogenation of Vicinal Dibromides with 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene [5]

| Substrate | Product | Yield (%) |

| meso-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | 92 |

| dl-1,2-Dibromo-1,2-diphenylethane | cis-Stilbene | 93 |

| 1,2-Dibromocyclohexane | Cyclohexene | 91 |

| 1,2-Dibromooctane | 1-Octene | 93 |

| 1,2-Dibromo-3-phenylpropane | 3-Phenyl-1-propene | 95 |

| 1,2-Dibromo-1-phenylethane | Styrene | 90 |

| 2,3-Dibromobutane | 2-Butene | 88 |

| 1,2-Dibromo-3,3-dimethylbutane | 3,3-Dimethyl-1-butene | 86 |

| Methyl 2,3-dibromopropanoate | Methyl acrylate | 91 |

| 2,3-Dibromo-1-propanol | Allyl alcohol | 89 |

Experimental Protocol: Zinc-Copper Couple Preparation for Dehalogenation

The activity of zinc dust can be enhanced by the formation of a zinc-copper couple.

Materials:

-

Zinc powder

-

3% Hydrochloric acid

-

Distilled water

-

2% Aqueous copper sulfate (B86663) solution

-

Absolute ethanol (B145695)

-

Absolute ether

-

Phosphorus pentoxide

Procedure: [6]

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, place 49.2 g (0.75 g atom) of zinc powder and 40 mL of 3% hydrochloric acid.

-

Stir the mixture rapidly for 1 minute, then decant the supernatant liquid.

-

Wash the zinc powder successively with three additional 40-mL portions of 3% hydrochloric acid, five 100-mL portions of distilled water, and two 75-mL portions of 2% aqueous copper sulfate solution.

-

Further wash the couple with five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and five 100-mL portions of absolute ether.

-

Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, cover tightly with a rubber dam, and suction-dry until it reaches room temperature.

-

Store the zinc-copper couple overnight in a vacuum desiccator over phosphorus pentoxide before use.

Experimental Protocol: Dehalogenation of meso-Stilbene Dibromide with Lithium Aluminium Hydride (LAH)

Materials:

-

meso-Stilbene dibromide

-

Lithium aluminium hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Hydrochloric acid

-

5% Sodium bicarbonate solution

-

Anhydrous Magnesium sulfate

Procedure:

-

Dissolve 1 mmol of meso-stilbene dibromide (0.340 g) in 50 mL of THF in a 100-mL 2-necked round-bottomed flask fitted with a reflux condenser and a mercury trap.

-

Flush the reaction mixture with nitrogen for 15 minutes.

-

Add 6 mmoles (0.2277 g) of LAH to the solution.

-

Seal the system and reflux the reaction mixture. Monitor the progress of the reaction by TLC.

-

After the disappearance of the starting material (approximately 7 hours), carefully destroy the unreacted LAH by the dropwise addition of water, followed by 30 mL of 10% HCl.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined dichloromethane extracts with 5% NaHCO₃ solution (1 x 10 mL) and water (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Dehydrohalogenation of Vicinal Dihalides

The double dehydrohalogenation of vicinal dihalides is a cornerstone method for the synthesis of alkynes. This reaction proceeds via two successive E2 elimination reactions, requiring a strong base.[1][7]

Table 2: Comparison of Bases for Dehydrohalogenation of Vicinal Dihalides

| Base | Typical Conditions | Product Preference | Notes |

| NaNH₂ in liquid NH₃ | Low temperature | Terminal alkyne (kinetic product)[5] | Three equivalents of base are needed for terminal alkynes to deprotonate the product.[1] |

| KOH or NaOH | High temperatures (150-200 °C) in ethanol | Internal alkyne (thermodynamic product) | Can lead to rearrangements and side reactions.[8] |

| Potassium tert-butoxide (t-BuOK) | Varies | Can favor elimination | A bulky base that can influence regioselectivity. |

Experimental Protocol: Synthesis of Diphenylacetylene (B1204595) from meso-Stilbene Dibromide

Materials: [5]

-

meso-Stilbene dibromide

-

Potassium hydroxide (B78521) (KOH) pellets

-

Ethylene (B1197577) glycol

-

Ethanol

Procedure: [5]

-

In a 100-mL round-bottom flask equipped with a reflux condenser, place the dried meso-stilbene dibromide.

-

Add 30 mL of ethylene glycol and approximately 3 g of potassium hydroxide (KOH) pellets.

-

Heat the mixture to reflux using a heating mantle for 20-30 minutes. The solution will turn dark.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold water.

-

Collect the precipitated crude diphenylacetylene by vacuum filtration and wash the solid with water.

-

Recrystallize the crude product from hot ethanol to obtain pure diphenylacetylene as a crystalline solid.

Nucleophilic Substitution Reactions

Vicinal dihalides can undergo nucleophilic substitution reactions, although these are often in competition with elimination reactions. The outcome depends on several factors, including the structure of the dihalide, the nature of the nucleophile, and the reaction conditions.[9] Strong, non-bulky nucleophiles favor Sₙ2 reactions, especially with primary dihalides.[9]

Reaction with Amines

The reaction of vicinal dihalides with amines can lead to the formation of diamines or more complex nitrogen-containing heterocycles. However, the reaction can be difficult to control, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts due to the nucleophilicity of the amine products.[10]

Experimental Protocol: General Procedure for Nucleophilic Substitution with Ammonia

Materials:

-

Vicinal dihalide (e.g., 1,2-dibromoethane)

-

Concentrated solution of ammonia in ethanol

Procedure: [11]

-

Heat the vicinal dihalide with a concentrated solution of ammonia in ethanol in a sealed tube.

-

The initial reaction forms an ammonium salt.

-

A reversible reaction with excess ammonia can then deprotonate the ammonium salt to yield the primary diamine. The use of a large excess of ammonia favors the formation of the primary amine.

Intramolecular Cyclization Reactions

Vicinal dihalides are valuable precursors for the synthesis of various cyclic compounds, including epoxides and other heterocycles. These reactions typically involve an intramolecular nucleophilic substitution.

Epoxide Formation

Vicinal halohydrins, which can be considered as a type of substituted vicinal dihalide, readily undergo intramolecular Sₙ2 reactions in the presence of a base to form epoxides.[12] This reaction is stereospecific, with the stereochemistry of the epoxide depending on the configuration of the starting halohydrin.

Experimental Protocol: Synthesis of Epoxides from Vicinal Halohydrins

Materials: [12]

-

Vicinal halohydrin (e.g., trans-2-chlorocyclohexanol)

-

Strong base (e.g., sodium hydroxide)

Procedure: [12]

-

Treat the vicinal halohydrin with a strong base, such as sodium hydroxide.

-

The base deprotonates the alcohol to form an alkoxide.

-

The resulting alkoxide acts as an intramolecular nucleophile, attacking the carbon bearing the halogen in an Sₙ2 fashion to displace the halide and form the epoxide ring. The reaction requires an anti-periplanar arrangement of the reacting groups.

Reaction Pathways and Decision Making

The reactivity of a vicinal dihalide is a delicate balance between different competing pathways, primarily elimination (E2) and nucleophilic substitution (Sₙ2). The predominant pathway can be predicted and controlled by carefully considering the substrate structure, the nature of the base/nucleophile, and the reaction conditions.

Caption: Decision tree for predicting the major reaction pathway of vicinal dihalides.

Experimental Workflows

The synthesis of complex molecules often involves multi-step sequences where vicinal dihalides serve as key intermediates. A common workflow is the conversion of an alkene to an alkyne.

Caption: Workflow for the synthesis of an alkyne from an alkene via a vicinal dihalide intermediate.

Conclusion

Vicinal dihalides are demonstrably versatile and highly reactive intermediates in organic synthesis. Their utility is highlighted by their central role in the preparation of alkenes and alkynes through dehalogenation and dehydrohalogenation reactions, respectively. Furthermore, their participation in nucleophilic substitution and intramolecular cyclization reactions opens avenues for the synthesis of a wide range of functionalized and cyclic molecules. A thorough understanding of the factors governing the competition between these reaction pathways is crucial for harnessing the full synthetic potential of vicinal dihalides in research and drug development. The experimental protocols and data presented herein provide a practical foundation for the application of vicinal dihalide chemistry in the modern synthetic laboratory.

References

- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 8. youtube.com [youtube.com]

- 9. SN2 vs E2 [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 1,2-Dibromo-1-chloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). The information is compiled from various authenticated sources and is intended to support research and development activities where this compound is of interest. This document presents available data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.

Spectroscopic Data

The spectroscopic data for this compound provides key insights into its molecular structure and chemical properties. The following tables summarize the available quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, the proton (¹H) NMR data provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.1–4.3 | Multiplet (m) | CHBr |

| 3.6–3.8 | Multiplet (m) | CH₂Cl |

Note: As of the last update, publicly available experimental ¹³C NMR data for this compound (CAS 598-20-9) is limited. Data for the isomer 1,2-Dibromo-1,1-dichloroethane is available and may offer some comparative insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are presented below.

Table 2: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 500–600 | C-Br Stretch |

Note: This represents a key absorption band. A full spectrum would provide a more detailed fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database.[2]

Table 3: Key Mass Spectrometry Data for this compound [2]

| m/z Value | Interpretation |

| 222.306 | Molecular Ion [M]⁺ |

Note: The full mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic data. The following sections outline the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A general protocol for acquiring NMR spectra of halogenated alkanes is as follows:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to obtain a high-quality spectrum with good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

Proton decoupling is applied to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. This is followed by phasing, baseline correction, and referencing to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy Protocol

The IR spectrum of this compound available from the NIST database was obtained using the following conditions:

-

Sample Preparation: The compound was prepared as a solution in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂).[3]

-

Instrumentation: A prism, grating, or hybrid spectrometer was likely used.[3]

-

Data Acquisition: The spectrum was digitized from a hard copy with a resolution of 4 cm⁻¹.[3]

A general procedure for obtaining an IR spectrum of a liquid sample is:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable IR-transparent solvent.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

The mass spectrum of this compound from the NIST database was obtained via electron ionization (EI).[2] A general protocol for EI-MS is as follows:

-

Sample Introduction: A small amount of the volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

To aid in the understanding of the experimental workflow, a logical diagram is provided below. As no specific signaling pathways involving this compound were identified in the literature, this visualization focuses on the general process of spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 1,2-Dibromo-1-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,2-Dibromo-1-chloroethane (C₂H₃Br₂Cl), a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document elucidates the molecule's structural features, including its stereochemistry, conformational isomers, and key physicochemical properties. While extensive experimental data for this specific molecule is limited in public literature, this guide synthesizes available information, draws parallels from closely related compounds, and presents computed data to offer a thorough understanding for research and development applications.

Introduction

This compound is a saturated haloalkane characterized by the presence of bromine and chlorine atoms on adjacent carbon atoms. Its structure presents a fascinating case for stereochemical analysis due to the presence of a chiral center. Understanding the three-dimensional arrangement of its atoms is crucial for predicting its reactivity, physical properties, and potential interactions in various chemical systems. This guide serves as a foundational resource for professionals requiring a detailed molecular-level understanding of this compound.

Molecular and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. These values are compiled from various chemical databases and provide a quantitative basis for the molecule's characteristics.

| Property | Value | Source |

| Chemical Formula | C₂H₃Br₂Cl | PubChem[1] |

| Molecular Weight | 222.304 g/mol | Guidechem[2] |

| CAS Registry Number | 598-20-9 | NIST[3] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C(C(Cl)Br)Br | PubChem[1] |

| InChIKey | DVTKTUMRXCKEEG-UHFFFAOYSA-N | NIST[3] |

| Computed XLogP3-AA | 2.5 | Guidechem[2] |

| Boiling Point | 163 °C (Predicted) | - |

| Density | 2.268 g/cm³ (Predicted) | - |

Stereoisomerism

The presence of a chiral center at the carbon atom bonded to bromine, chlorine, and a bromomethyl group (C1) gives rise to stereoisomerism in this compound. This results in the existence of two enantiomers, (R)-1,2-dibromo-1-chloroethane and (S)-1,2-dibromo-1-chloroethane. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The relationship between the enantiomers can be visualized as follows:

Caption: Enantiomeric relationship of this compound.

Conformational Analysis

Rotation around the central carbon-carbon single bond in this compound leads to different spatial arrangements of the atoms, known as conformers or rotamers. The most stable conformations are typically the staggered conformations, where the substituents on the adjacent carbons are as far apart as possible to minimize steric hindrance. Conversely, the eclipsed conformations, where the substituents are aligned, are the least stable due to maximum steric repulsion.

For halogenated ethanes, the anti-conformation, where the two largest substituents are 180° apart, is generally the most stable. In the case of this compound, the bromine and the chloro-bromo-methyl group would be the largest substituents. A computational study on the related molecule 1-bromo-2-chloroethane (B52838) indicated a preference for the trans (or anti) conformer.[4] A similar trend is expected for this compound.

The rotational energy profile can be visualized as a workflow from the most stable to the least stable conformations:

Caption: Conformational stability workflow.

Molecular Geometry

Table 2: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value (Å or °) | Basis |

| C-C Bond Length | ~1.54 Å | Standard sp³-sp³ C-C bond length |

| C-H Bond Length | ~1.09 Å | Standard C-H bond length |

| C-Cl Bond Length | ~1.77 Å | Based on chloroalkanes |

| C-Br Bond Length | ~1.94 Å | Based on bromoalkanes |

| C-C-H Angle | ~109-111° | Tetrahedral geometry with minor distortions |

| C-C-Cl Angle | ~109-111° | Tetrahedral geometry with minor distortions |

| C-C-Br Angle | ~109-112° | Tetrahedral geometry with minor distortions |

| H-C-H Angle | ~108-109.5° | Tetrahedral geometry |

Spectroscopic Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, making the diastereotopic protons on the -CH₂Br group chemically non-equivalent. The single proton on the chiral carbon (-CHClBr) would appear as a multiplet. The two protons on the adjacent carbon would also likely appear as complex multiplets due to both geminal and vicinal coupling.

-

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent carbon atoms. The chemical shifts would be influenced by the attached halogens, with the carbon atom bonded to both chlorine and bromine appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. An IR spectrum is available from the NIST Chemistry WebBook, which can be used for identification.[5]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 2950-3050 | C-H stretching |

| 1400-1470 | C-H bending (scissoring) |

| 1200-1300 | C-H wagging |

| 650-800 | C-Cl stretching |

| 500-650 | C-Br stretching |

Experimental Protocols

Synthesis

A general laboratory synthesis of this compound can be envisioned through the halogenation of a suitable precursor. One plausible route is the free-radical bromination of 1-bromo-2-chloroethane.

Illustrative Synthesis Workflow:

Caption: A possible synthesis route for this compound.

General Protocol:

-

In a reaction vessel equipped with a reflux condenser and a UV lamp, place 1-bromo-2-chloroethane in a suitable inert solvent (e.g., carbon tetrachloride).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture while irradiating with UV light to initiate the reaction.

-

Monitor the reaction progress using a suitable analytical technique such as gas chromatography.

-

Upon completion, wash the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Analysis

Gas chromatography (GC) is a suitable technique for the analysis of this compound, allowing for both qualitative and quantitative determination.

General GC Protocol:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity to halogenated compounds.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Carrier Gas: High-purity nitrogen or helium.

-

Injector Temperature: Typically 200-250 °C.

-

Detector Temperature: Typically 250-300 °C.

-

Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a higher temperature (e.g., 200 °C) to ensure good separation from any impurities or starting materials.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. While a comprehensive set of experimentally derived data for this specific molecule is not widely available, this document has synthesized information from computational data and analogous compounds to present a robust molecular profile. The presence of a chiral center and the resulting stereoisomerism, along with the dynamics of its conformational isomers, are key structural features. The predicted spectroscopic data and general experimental protocols offered herein provide a solid foundation for researchers and professionals working with this and similar halogenated hydrocarbons. Further experimental and computational studies are encouraged to refine the understanding of this molecule's properties and reactivity.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-Dibromo-1-chloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dibromo-1-chloroethane, a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document outlines the structural characteristics of its stereoisomers, provides generalized experimental protocols for their synthesis and separation, and presents available physical and spectroscopic data.

Stereoisomerism of this compound

This compound possesses two chiral centers at carbon atoms C1 and C2. The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(1R,2R)-1,2-dibromo-1-chloroethane

-

(1S,2S)-1,2-dibromo-1-chloroethane

-

(1R,2S)-1,2-dibromo-1-chloroethane

-

(1S,2R)-1,2-dibromo-1-chloroethane

The pair of (1R,2R) and (1S,2S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, the (1R,2S) and (1S,2R) isomers constitute another pair of enantiomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

Unlike molecules with two identical chiral centers, this compound does not have a meso form due to the different substituents on C1 (a hydrogen, a bromine, a chlorine, and the -CH2Br group) and C2 (two hydrogens, a bromine, and the -CH(Br)Cl group).

Physical and Spectroscopic Data

Table 1: Physical Properties of this compound (Isomeric Mixture)

| Property | Value | Reference |

| Molecular Formula | C₂H₃Br₂Cl | [1] |

| Molecular Weight | 222.30 g/mol | [1] |

| Density | 2.268 g/mL | [2] |

| Boiling Point | 163 °C | [2] |

Spectroscopic data for the isomeric mixture is available and can be used for identification purposes.

Table 2: Spectroscopic Data for this compound (Isomeric Mixture)

| Spectrum Type | Key Features | Reference |

| Infrared (IR) | Available through the NIST Chemistry WebBook. | [3] |

| Mass Spectrometry (MS) | Available through the NIST Chemistry WebBook. | [4] |

Experimental Protocols

Specific, detailed experimental protocols for the stereoselective synthesis or chiral separation of this compound stereoisomers are not extensively documented. However, analogous and general methodologies can be applied.

Synthesis via Halogenation of an Alkene (Generalized Protocol)

A common method for the synthesis of vicinal dihalides is the electrophilic addition of a halogen to an alkene.[5] In this case, the precursor would be 1-bromo-2-chloroethene. The addition of bromine (Br₂) would proceed via a bromonium ion intermediate, leading to anti-addition of the bromine atoms. The stereochemistry of the starting alkene (E or Z) would influence the diastereomeric ratio of the product.

Materials:

-

1-bromo-2-chloroethene

-

Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 1-bromo-2-chloroethene in an inert solvent in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

-

Slowly add a solution of bromine in the same inert solvent to the stirred alkene solution via a dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint persistent bromine color is observed, indicating the completion of the reaction.

-

Quench any excess bromine by adding a small amount of aqueous sodium thiosulfate solution until the color disappears.

-

Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a mixture of stereoisomers.

-

The product can be further purified by distillation.

Separation of Stereoisomers via Chiral High-Performance Liquid Chromatography (HPLC) (Generalized Protocol)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type). The selection of the column is crucial and may require screening of different CSPs.

-

HPLC-grade solvents for the mobile phase (e.g., hexane (B92381), isopropanol, ethanol).

-

Sample of the this compound stereoisomeric mixture.

Procedure:

-

Method Development: Dissolve a small amount of the stereoisomeric mixture in the mobile phase. Develop a separation method by testing different chiral columns and mobile phase compositions (e.g., varying the ratio of hexane and isopropanol). The goal is to achieve baseline separation of the four stereoisomers.

-

Analysis: Once a suitable method is developed, inject a small volume of the sample onto the chiral HPLC column. Monitor the elution of the stereoisomers using a UV detector. The different stereoisomers will have different retention times.

-

Preparative Separation (Optional): For isolation of the individual stereoisomers, a preparative chiral HPLC column can be used. Larger amounts of the mixture are injected, and the fractions corresponding to each separated peak are collected. The solvent from the collected fractions is then removed to yield the purified stereoisomers.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized using the following diagram.

References

- 1. brainly.com [brainly.com]

- 2. This compound | C2H3Br2Cl | CID 92818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S)-1,2-dibromo-1-chloroethane | C2H3Br2Cl | CID 98052624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 5. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]

In-Depth Technical Guide: Health and Safety Information for 1,2-Dibromo-1-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available health and safety information for 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). Significant gaps in the toxicological data, including a formal GHS classification and occupational exposure limits, exist. All personnel should handle this chemical with extreme caution, assuming it to be hazardous, and adhere to strict laboratory safety protocols.

Chemical and Physical Properties

This section outlines the key physical and chemical properties of this compound. These properties are essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₂H₃Br₂Cl | [1][2] |

| Molecular Weight | 222.30 g/mol | [1] |

| CAS Number | 598-20-9 | [1][3] |

| Appearance | Data not available | |

| Boiling Point | 163 °C | [4] |

| Melting Point | Data not available | |

| Density | 2.268 g/mL | [4] |

| Solubility | Data not available | |

| Vapor Pressure | Data not available |

Toxicological Information

| Metric | Value | Species | Route | Source |

| LD50 (Oral) | 140 mg/kg | Rat | Oral | Data not available in search results |

| LD50 (Dermal) | 300 mg/kg | Rabbit | Dermal | Data not available in search results |

| LC50 (Inhalation) | Data not available | - | - |

Occupational Exposure Limits:

-

Permissible Exposure Limit (PEL): Not established.

-

Threshold Limit Value (TLV): Not established.

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available in the reviewed sources.[2][3] Based on the available acute toxicity data and the hazards associated with similar halogenated hydrocarbons, it should be handled as a substance with high acute toxicity.

Caption: Potential health hazards of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not available in the public domain. For general guidance on conducting toxicity studies for halogenated hydrocarbons, researchers should refer to established methodologies such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines provide standardized procedures for assessing various endpoints, including acute toxicity (oral, dermal, inhalation), irritation, and carcinogenicity.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid contact with skin and eyes.[3]

-

Do not breathe vapors or mists.[3]

-

Use non-sparking tools to prevent ignition sources.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from incompatible materials and foodstuff containers.[3]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Fire and Explosion Hazards

Information regarding the flammability and explosive properties of this compound is not consistently available. However, many halogenated hydrocarbons are non-combustible but can decompose upon heating to produce toxic and corrosive fumes.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: General workflow for responding to a chemical spill.

This guide provides a summary of the currently available safety information for this compound. The significant data gaps necessitate a highly cautious approach when handling this chemical. Researchers and laboratory personnel are strongly advised to consult multiple safety data sheets and to conduct a thorough risk assessment before use.

References

1,2-Dibromo-1-chloroethane: A Comprehensive Material Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the toxicological pathways of this compound and its close structural analogs.

Core Safety and Physicochemical Data

This compound is a halogenated hydrocarbon.[1] Due to the presence of bromine and chlorine atoms, it is a dense liquid. The following tables summarize key quantitative data for this compound and the closely related compounds 1,2-dibromoethane (B42909) (EDB) and 1,2-dichloroethane, for which more extensive experimental data are available. This comparative data is essential for understanding the structure-activity relationship within this class of compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2-Dibromoethane (EDB) | 1,2-Dichloroethane |

| CAS Number | 598-20-9[1] | 106-93-4[2] | 107-06-2 |

| Molecular Formula | C₂H₃Br₂Cl[1] | C₂H₄Br₂[2] | C₂H₄Cl₂ |

| Molecular Weight ( g/mol ) | 222.30[3] | 187.86 | 98.96 |

| Boiling Point (°C) | 163 | 131-132 | 83.5 |

| Melting Point (°C) | No Data Available | 9-10 | -35.7 |

| Density (g/cm³) | 2.268 | 2.173 | 1.253 |

| Vapor Pressure (mmHg @ 25°C) | No Data Available | 11 | 65 |

| Water Solubility | Sparingly soluble[4] | 0.43 g/100 mL at 30°C | 0.87 g/100 mL at 20°C |

| Log P (Octanol-Water Partition Coefficient) | No Data Available | 1.96 | 1.48 |

Table 2: Toxicological Data for 1,2-Dibromoethane (as a proxy for this compound)

| Parameter | Value | Species | Route | Reference |

| LD₅₀ (Oral) | 108 mg/kg | Rat | Gavage | NCI, 1978[2] |

| LD₅₀ (Dermal) | 300 mg/kg | Rabbit | Skin | |

| LC₅₀ (Inhalation) | 14.3 mg/L (4-hour) | Rat | Inhalation | |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen | Human | NTP[5] | |

| Carcinogenicity | Squamous-cell carcinomas of the forestomach | Rat, Mouse | Gavage | NCI, 1978[2] |

| Carcinogenicity | Nasal cavity, lung, mammary gland tumors | Rat, Mouse | Inhalation | NTP, 1982[6] |

| Carcinogenicity | Skin papillomas and carcinomas, lung tumors | Mouse | Skin Application | Van Duuren et al., 1979[7] |

Metabolic Activation and Toxicological Pathway

The toxicity of many halogenated hydrocarbons, including 1,2-dibromoethane (EDB), is largely dependent on their metabolic activation. While specific studies on the metabolic pathways of this compound are limited, the well-documented bioactivation of EDB serves as a crucial model. The primary pathways involve oxidation by cytochrome P450 enzymes and conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferases (GSTs).[8] Both pathways can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA, which is thought to be a key mechanism of its carcinogenicity.[8]

Experimental Protocols

Representative Protocol for an Acute Oral Toxicity Study (based on OECD Guideline 425)

This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral toxicity of a substance.

-

Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[9] The use of a single sex is considered sufficient.[9] Animals are acclimatized to laboratory conditions for at least 5 days.[10]

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%).[10] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[10]

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[10] If a non-aqueous vehicle is used, its toxic characteristics must be known.[10]

-

Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[10] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.

-

Procedure:

-

A starting dose is selected based on available information, often from a series of fixed levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

-

A single animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

-

The interval between dosing animals is determined by the onset, duration, and severity of toxic signs, but is typically 48 hours.[9]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity), and body weight changes for at least 14 days.[9][10]

-

Pathology: A gross necropsy is performed on all animals.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.